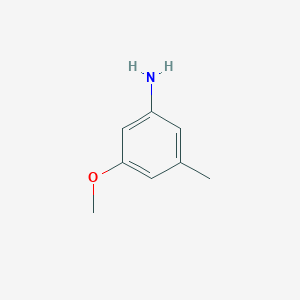

3-甲氧基-5-甲基苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-5-methylaniline often involves the reduction of Schiff bases, leading to molecules with complex structures and potential applications in the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021). Another example includes the ring opening followed by ring closure reactions, affording novel structures with considerable stability and reactivity, indicating the versatility of methods in synthesizing related compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Methoxy-5-methylaniline demonstrates diverse crystal systems and stabilization via intermolecular interactions, including hydrogen bonding and secondary interactions. These structural features are critical for understanding the chemical behavior and potential applications of these compounds (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-Methoxy-5-methylaniline derivatives include regioselective reduction and cyclocondensation, leading to a variety of tetramate and heterocyclic derivatives. These reactions underscore the compound's utility as an intermediate in synthesizing a broad spectrum of chemical entities (Issa et al., 2006).

Physical Properties Analysis

The physical properties of related compounds, such as poly-o-methoxyaniline and poly-o-methylaniline, have been characterized, revealing insights into their oxidation states, conductivity, and structural arrangements. These properties are essential for applications in materials science and electronics (Zampronio & Oliveira, 2004).

Chemical Properties Analysis

Electropolymerization studies of 2-methoxyaniline, a compound closely related to 3-Methoxy-5-methylaniline, reveal the influence of monomer concentration on the structure and properties of the resulting polymers. These findings contribute to our understanding of the chemical properties and potential applications of methoxyaniline derivatives in creating conductive polymers (Viva et al., 2002).

科学研究应用

Application 1: Methylation of Anilines

- Summary of Application : 3-Methoxy-5-methylaniline is used in the methylation of anilines, a crucial chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .

- Methods of Application : This process uses cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol, producing N-methylanilines . The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Results or Outcomes : The process allows for the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure is an attractive alternative to classical methods that rely on toxic and waste-generating alkylating agents .

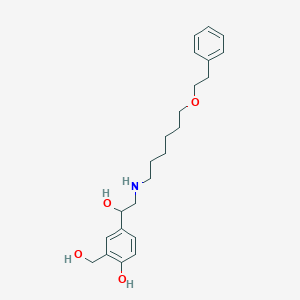

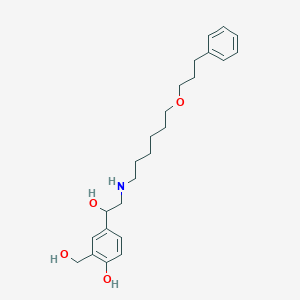

Application 2: Synthesis of Spleen Tyrosine Kinase Inhibitors

- Summary of Application : 3-Methoxy-5-methylaniline is used in the synthesis of spleen tyrosine kinase inhibitors .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

安全和危害

3-Methoxy-5-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

属性

IUPAC Name |

3-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYIMMXOEYEZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212881 | |

| Record name | Methoxymethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-methylaniline | |

CAS RN |

63460-04-8 | |

| Record name | Methoxymethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxymethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

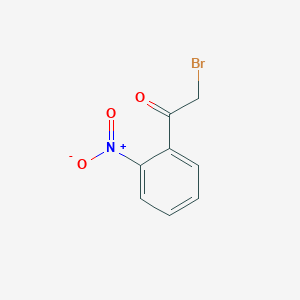

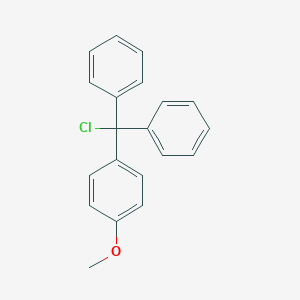

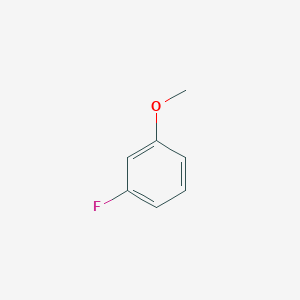

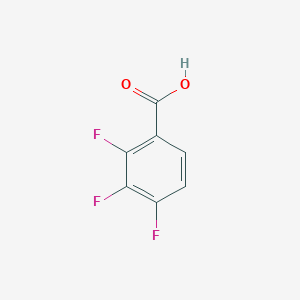

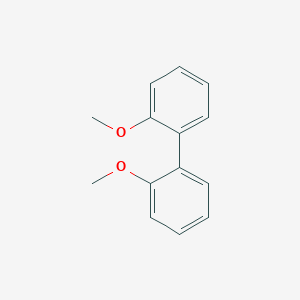

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

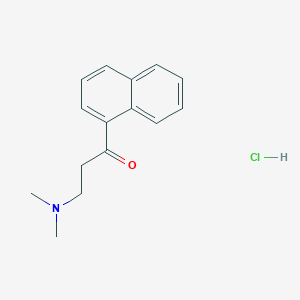

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)